molecular formula C44H66O8 B1249406 1,24-Tetracosanediol diferulate

1,24-Tetracosanediol diferulate

Cat. No.: B1249406
M. Wt: 723 g/mol
InChI Key: JVYGWGTXGGTEAZ-WWQQVGJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,24-Tetracosanediol diferulate is a natural product found in Pachycentria formosana, Medinilla fengii, and Hyoscyamus niger with data available.

Scientific Research Applications

Application in Natural Product Chemistry

1,24-Tetracosanediol diferulate was identified as a component in the seeds of Hyoscyamus niger. This discovery contributes to the understanding of the chemical composition of these seeds, which may have implications in various fields like pharmacology and natural product chemistry (Ma, Liu, & Che, 2002).

Role in Biodegradation and Environmental Remediation

A study focusing on the biodegradation of petroleum compounds in saline environments identified tetracosane, which is structurally related to this compound, as a substrate for alkane-degrading bacteria. This research provides insights into the potential role of similar compounds in environmental remediation, particularly in saline soils and wastes (Dastgheib, Amoozegar, Khajeh, & Ventosa, 2011).

Solubility Studies in Organic Chemistry

The solubility of tetracosane in aliphatic alcohols was investigated, which is relevant for understanding the solubility characteristics of similar long-chain compounds like this compound. This research is crucial for applications in organic synthesis and formulation chemistry (Domańska, Domański, Klofutar, & Paljk, 1989).

Implications in Biochemical and Microbial Engineering

Research on the microbial production of diols, which are structurally related to this compound, provides insights into the biotechnological applications of these compounds. This includes their role as monomers in polymer synthesis and their potential in the production of renewable chemicals (Saxena, Anand, Saran, Isar, & Agarwal, 2010).

Properties

Molecular Formula

C44H66O8

Molecular Weight

723 g/mol

IUPAC Name

24-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxytetracosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C44H66O8/c1-49-41-35-37(25-29-39(41)45)27-31-43(47)51-33-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-34-52-44(48)32-28-38-26-30-40(46)42(36-38)50-2/h25-32,35-36,45-46H,3-24,33-34H2,1-2H3/b31-27+,32-28+

InChI Key

JVYGWGTXGGTEAZ-WWQQVGJXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O

Synonyms

1,24-tetracosanediol diferulate
1,24-tetracosanedioldiferulate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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